Confirmed Biological Target Affinity: PERK Inhibition Counterscreen Data Versus Inactive In-Class Compounds
In a cell-based high-throughput counterscreen for PERK (EIF2AK3) inhibitors, the target compound demonstrated a measurable effect with an EC50 value of >55.7 µM [1]. The close unsubstituted phenyl analog (BDBM38028, MLS000075043) was not active in this specific PERK inhibition assay, as it was primarily reported with an IC50 of 44.9 µM against Polyadenylate-binding protein 1, a completely distinct target [2]. This differential selectivity, where a single methyl group appears to redirect target engagement from a translation initiation regulator to a kinase involved in the unfolded protein response, is a quantifiable differentiator for researchers specifically probing the PERK pathway.
| Evidence Dimension | PERK (EIF2AK3) Inhibition EC50 |
|---|---|
| Target Compound Data | EC50 > 55,700 nM |
| Comparator Or Baseline | Unsubstituted anilino analog (BDBM38028): No reported PERK activity; primary target IC50 = 44,900 nM against Polyadenylate-binding protein 1 |
| Quantified Difference | Target compound has detectable activity in PERK assay; the analog does not, implying a target selectivity shift driven by the 4-methyl substituent. |
| Conditions | Cell-based SEAP reporter assay measuring PERK inhibition at 6 hours. Source: The Scripps Research Institute Molecular Screening Center (AID 1528). |
Why This Matters
For procurement related to unfolded protein response or ER stress research, the target compound's verified, albeit weak, PERK activity provides a chemical starting point that its unsubstituted analog fails to offer.
- [1] BindingDB Entry BDBM46448. Affinity Data: EC50 >5.57E+4nM against Eukaryotic translation initiation factor 2-alpha kinase 3 (Human) in PubChem BioAssay AID 1528. View Source
- [2] BindingDB Entry BDBM38028. Affinity Data: IC50 4.49E+4nM against Polyadenylate-binding protein 1 (Human). View Source
